2-Acetyl-5-iodothiophene
Overview
Description
2-Acetyl-5-iodothiophene is a useful research compound. Its molecular formula is C6H5IOS and its molecular weight is 252.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80387. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Molecular Structure : Research has shown methods for synthesizing compounds related to 2-Acetyl-5-iodothiophene. For example, 2-Iodo-5-nitrothiophene was synthesized by nitration of iodothiophene, showing a nearly planar molecular structure with adjacent molecules linked through weak interactions, forming chains (Xu et al., 2010).
Photoinduced Reactions and Polymerization
- Photochemical Properties : Studies on the photoinduced reaction of similar compounds, such as 2-iodothiophene, reveal insights into their photochemical behavior and the potential for various applications, including the formation of thiophene and iodine as photoproducts (Herrera et al., 2011).
- Plasma Polymerization : The plasma polymerization of 2-iodothiophene has been examined, highlighting how the stoichiometry and monomer fragmentation depend on electrical discharge power, indicating potential applications in materials science (Ryan et al., 1996).
Synthesis of Derivatives and Complex Compounds
- Derivative Synthesis : Research includes synthesizing various derivatives and complex compounds from thiophene-based molecules, suggesting the versatility of these compounds in chemical synthesis. For instance, 3-iodothiophenes have been synthesized from thiobutenynes, demonstrating the potential for creating a range of thiophene derivatives (Santana et al., 2014).
Potential in Pharmaceutical Applications
- Radioiodinated Derivatives for Brain Imaging : Studies on radioiodinated thiophene derivatives, such as 2-(2(RS)-aminopropyl)-5-iodothiophenes, show promise in cerebral perfusion imaging, indicating potential applications in medical diagnostics (Goodman et al., 1992).
Electron Correlation and Spectroscopy Studies
- Electron Correlation and Valence Shell Studies : Investigations into the valence shell photoelectron spectrum of iodothiophenes highlight the significance of electron correlation and relativistic effects, which can be crucial for understanding the electronic structure of similar compounds (Trofimov et al., 2002).
Safety and Hazards
2-Acetyl-5-iodothiophene is classified as a skin irritant (Category 2), eye irritant (Category 2A), respiratory sensitizer (Category 1), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-(5-iodothiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUCSKKBSJSRLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184936 | |
Record name | NSC 80387 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30955-94-3 | |
Record name | NSC 80387 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030955943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 30955-94-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 80387 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetyl-5-iodothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-acetyl-5-iodothiophene in the synthesis of bithiophene derivatives?
A: this compound acts as a key building block in the photochemical synthesis of halogenobithienyl ketones []. When exposed to light, it undergoes a photochemical coupling reaction with halogenated thiophenes. This process forms a new carbon-carbon bond, leading to the creation of diverse bithiophene structures. These newly formed bithiophene derivatives are of significant interest due to their potential as singlet oxygen photosensitizers, suggesting possible bioactivity [].
Q2: Why is the photochemical synthesis of bithiophene derivatives significant?
A: Bithiophene structures are found in various natural products, some exhibiting valuable biological activities []. The development of efficient synthetic methods for these compounds is crucial for exploring their potential applications, including pharmaceutical development and material science. The photochemical approach described in the research offers a novel and potentially advantageous route to these compounds compared to traditional synthetic strategies. This methodology uses light as a reagent, potentially leading to milder reaction conditions and reducing the reliance on harsh chemicals, thus aligning with green chemistry principles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.